![molecular formula C11H8F6N2O3 B144489 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide CAS No. 131131-33-4](/img/structure/B144489.png)
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, also known as AG490, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. AG490 is a member of the janus kinase (JAK) inhibitor family and has been shown to have promising results in the inhibition of JAK-STAT signaling pathways, which are involved in the development and progression of various diseases.
Mecanismo De Acción
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide works by inhibiting the JAK-STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. JAKs are a family of protein tyrosine kinases that are activated by cytokines and growth factors, leading to the activation of downstream STAT transcription factors. By inhibiting JAK activity, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide prevents the activation of STAT proteins and downstream signaling pathways, resulting in the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival. 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to reduce inflammation and suppress the immune response in autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is its specificity for the JAK-STAT signaling pathway, making it a useful tool for studying the role of this pathway in various diseases. However, one limitation of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide is its potential off-target effects, as it may also inhibit other kinases and signaling pathways. Additionally, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide may have variable effects depending on the cell type and disease model used in experiments.
Direcciones Futuras
There are several potential future directions for research on 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide. One area of interest is the development of more specific JAK inhibitors with fewer off-target effects. Another area of interest is the combination of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide with other therapeutic agents to enhance its efficacy and reduce potential side effects. Additionally, further research is needed to fully understand the mechanisms of action of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide and its potential applications in various diseases.
Métodos De Síntesis
The synthesis of 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide involves a series of chemical reactions, starting with the reaction of 4-nitro-3-(trifluoromethyl)benzaldehyde with 2,2,3,3-tetrafluoropropanol in the presence of a base catalyst. The resulting intermediate is then reacted with methylmagnesium bromide to form the final product, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.
Aplicaciones Científicas De Investigación
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer research, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in leukemia and breast cancer. In autoimmune diseases, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to suppress the immune response and reduce inflammation. In inflammatory disorders, 3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
131131-33-4 |
|---|---|
Nombre del producto |
3,3,3-Trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
Fórmula molecular |
C11H8F6N2O3 |
Peso molecular |
330.18 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C11H8F6N2O3/c1-5(10(12,13)14)9(20)18-6-2-3-8(19(21)22)7(4-6)11(15,16)17/h2-5H,1H3,(H,18,20) |
Clave InChI |
UFAVNMXPBBUQAE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
SMILES canónico |
CC(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)
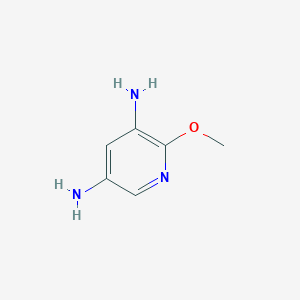
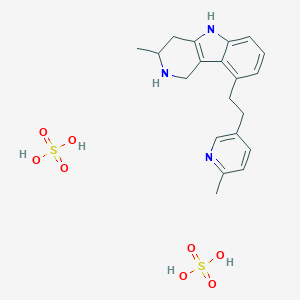
![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)
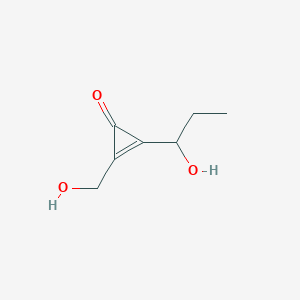
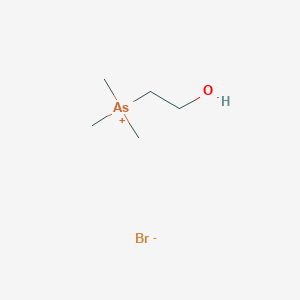


![(E)-3-(3,4-dihydroxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B144427.png)

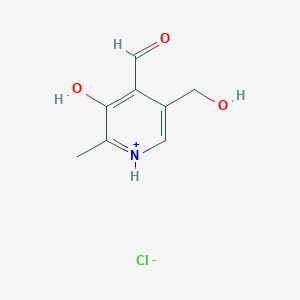
![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)